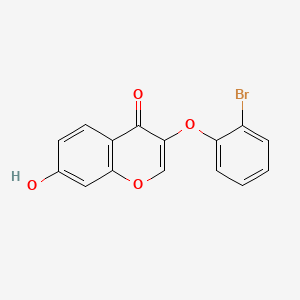

3-(2-Bromophenoxy)-7-hydroxychromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenoxy)-7-hydroxychromen-4-one, also known as 2-Bromo-7-hydroxychromone, is a synthetic phenolic compound that has been studied for its various biological and biochemical properties. It is a member of the chromone family, which is a group of compounds that are characterized by their ability to form a chromophore, the chromophore being a group of atoms that absorb light and produce a colored compound. 2-Bromo-7-hydroxychromone has been studied for its potential applications in the fields of medicine, biotechnology, and pharmacology.

Scientific Research Applications

Hydroxylation and Oxidation Reactions

Hydroxylation of p-Nitrophenol : A study by Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes and cytochrome P-450 isozymes. The study's relevance lies in its exploration of hydroxylation reactions, which may provide insights into the reactivity and transformation of 3-(2-Bromophenoxy)-7-hydroxychromen-4-one.

Oxidative Degradation of Bromophenols : Research conducted by Dar et al. (2019) Dar, Chen, Shad, et al. focused on the oxidative degradation of bromophenols by Fe(VI). This study is relevant due to the structural similarity of bromophenols to this compound, suggesting potential insights into its degradation pathways.

Oxidation of Bromophenols in Water Treatment : A study by Jiang, Gao, Luo, et al. (2014) explored the oxidation kinetics of bromophenols during water treatment with potassium permanganate. The findings may shed light on the environmental behavior and treatment of compounds related to this compound.

Synthesis and Characterization

Synthesis of Hydroxy Chromen Derivatives : The synthesis of various hydroxychromen derivatives was described by Sukdolak, Solujic, Vukovic, et al. (2004). This study is significant as it provides methodologies that could be applicable in synthesizing and manipulating this compound.

Characterization of Bromophenol Derivatives : Research on the synthesis and characterization of bromophenol derivatives, including their biological evaluation, was conducted by Bayrak, Taslimi, Gülçin, et al. (2017). The study's focus on bromophenol derivatives could offer insights into the properties and potential applications of this compound.

Photolysis and Reactivity

- Photolabile Protecting Groups : A study on brominated 7-hydroxycoumarin-4-ylmethyls as photolabile protecting groups by Furuta, Wang, Dantzker, et al. (1999) examined their efficiency in releasing bioactive messengers upon photolysis. This study is relevant due to the structural similarity to this compound, indicating potential applications in photochemical processes.

properties

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUVAHLBBURONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)

![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)

![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2454355.png)

methanone](/img/structure/B2454359.png)